Cas no 854035-99-7 (N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide)

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide structure
854035-99-7 structure
Product Name:N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
CAS No:854035-99-7
MF:C14H14N2O2S
MW:274.338161945343
CID:3107509
PubChem ID:3825291
Update Time:2025-04-21

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
    • Z90667607
    • CS-0231609
    • 854035-99-7
    • AKOS005199381
    • G40762
    • EN300-10910
    • Inchi: 1S/C14H14N2O2S/c1-9-5-4-6-10(2)13(9)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
    • InChI Key: GMTCZYISPXZPFO-UHFFFAOYSA-N
    • SMILES: S1C=C(C=O)N=C1N(C(C)=O)C1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 274.07759887Da
  • Monoisotopic Mass: 274.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 78.5Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 423.4±55.0 °C at 760 mmHg
  • Flash Point: 209.8±31.5 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide Security Information

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